Dual Enzyme Inhibition Profile (AChE and Urease) Compared to Lenapenem and Piperazine Derivatives
In a comparative in vitro panel, the title compound demonstrated an acetylcholinesterase (AChE) IC₅₀ of 5.4 µM and a urease IC₅₀ of 3.2 µM, alongside a minimal inhibitory concentration (MIC) of 16 µg mL⁻¹ against a standard bacterial strain . By contrast, the carbapenem antibiotic lenapenem (BO‑2727) exhibited a lower MIC of 8 µg mL⁻¹ but was not reported to inhibit AChE or urease . Representative piperazine‑derived sulfonamides showed weaker dual‑enzyme activity, with AChE IC₅₀ ≈ 10.0 µM and urease IC₅₀ ≈ 5.0 µM . These data indicate that the title compound occupies a distinct multi‑target activity space not captured by the antibiotic comparator or the piperazine scaffold.
| Evidence Dimension | Enzyme inhibition and antimicrobial potency |
|---|---|
| Target Compound Data | AChE IC₅₀ = 5.4 µM; Urease IC₅₀ = 3.2 µM; MIC = 16 µg mL⁻¹ |
| Comparator Or Baseline | Lenapenem (BO‑2727): MIC = 8 µg mL⁻¹, AChE/Urease not reported; Piperazine derivatives: AChE IC₅₀ ≈ 10.0 µM, Urease IC₅₀ ≈ 5.0 µM |
| Quantified Difference | ~2‑fold higher MIC vs. lenapenem; ~2‑fold more potent AChE inhibition and ~1.6‑fold more potent urease inhibition vs. piperazine analogs |
| Conditions | In vitro enzyme inhibition assays and broth microdilution antimicrobial susceptibility testing |
Why This Matters
Procurement decisions for multi‑target screening libraries benefit from compounds that demonstrate polypharmacology (e.g., simultaneous AChE and urease inhibition) not offered by single‑mechanism antibiotics or less active heterocyclic scaffolds.
